![molecular formula C10H10O B093158 1-(7-双环[4.2.0]辛-1,3,5-三烯基)乙酮 CAS No. 1075-30-5](/img/structure/B93158.png)

1-(7-双环[4.2.0]辛-1,3,5-三烯基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

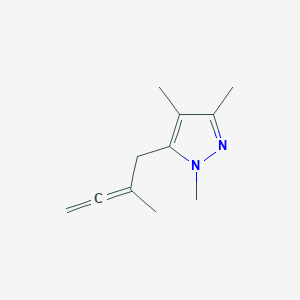

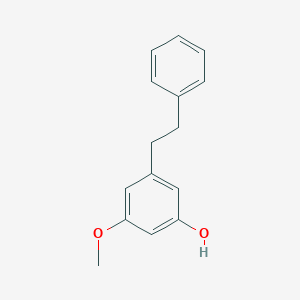

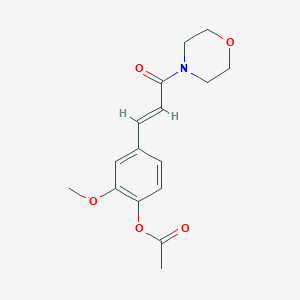

“1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone” is a chemical compound with the molecular formula C10H10O . It is a complex organic compound that falls under the category of carbobicyclic compounds .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the preparation of a range of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes using a one-pot procedure starting from terminal aryl alkynes and catalyzed by a rhodium (I) complex has been reported . This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .

Molecular Structure Analysis

The molecular structure of “1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone” is complex, with a bicyclic structure . The compound has a molecular weight of 104.15 g/mol .

科学研究应用

Catalyst in Chemical Reactions

The compound is used in the preparation of a range of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes using a one-pot procedure starting from terminal aryl alkynes and catalyzed by a rhodium (I) complex . This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .

Synthesis of Novel Compounds

Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl-((E)-styryl)-silane was synthesized via a three-stage synthesis starting from benzocyclobutene and (2-bromo-vinyl)-benzene . The structure of the product was determined using 1H- and 13C-NMR and HRMS .

Intermediates in Industrial Chemistry

Silicon organic compounds, including those with a bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl-((E)-styryl)-silane structure, are widely used as intermediates in various syntheses and as target substances in industrial chemistry .

Enhancement of Mechanical and Dielectric Properties

These compounds are known to increase mechanical and dielectric properties of composites .

Improvement of Pigment Dispersion

They are used to improve the dispersion of pigments and industrial minerals .

Catalyst Immobilization

These compounds are used to immobilize catalysts .

Binding of Biomaterials

They are used to bind biomaterials .

Development of Photo or Thermo Curable Materials

Many companies are developing silane- and siloxane-based photo or thermo curable materials for electronics .

作用机制

Target of Action

It is synthesized using a rhodium (i) complex catalyst , suggesting that it may interact with metal complexes in biological systems.

Mode of Action

The exact mode of action of 1-(7-Bicyclo[42The compound is synthesized through a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne . This suggests that the compound may interact with its targets through similar coupling and annulation reactions.

Pharmacokinetics

There is currently no available information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone . Therefore, its impact on bioavailability cannot be determined at this time.

属性

IUPAC Name |

1-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-7(11)10-6-8-4-2-3-5-9(8)10/h2-5,10H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBWEKNHUNICAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC2=CC=CC=C12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50910347 |

Source

|

| Record name | 1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone | |

CAS RN |

1075-30-5 |

Source

|

| Record name | Ketone, bicyclo(4.2.0)octa-1,3,5-trien-7-yl methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001075305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane](/img/structure/B93083.png)

![2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol](/img/structure/B93096.png)